molecular formula C9H14ClNO2 B7724829 [2-(4-Methoxyphenoxy)ethyl]ammonium chloride

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride

Cat. No.: B7724829
M. Wt: 203.66 g/mol
InChI Key: YCFXTJDWVNEVEX-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . It is characterized by the presence of a methoxyphenoxy group attached to an ethylammonium chloride moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenoxy)ethyl]ammonium chloride typically involves the reaction of 2-(4-methoxyphenoxy)ethanol with ammonium chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenoxy)ethyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Methoxyphenoxy)ethyl]amine: Similar structure but lacks the ammonium chloride moiety.

    [2-(4-Methoxyphenoxy)ethyl]sulfate: Contains a sulfate group instead of chloride.

    [2-(4-Methoxyphenoxy)ethyl]phosphate: Contains a phosphate group instead of chloride.

Uniqueness

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol. This compound has garnered attention in various fields, particularly in biological research, due to its potential interactions with enzymes and receptors, leading to significant biochemical effects.

The synthesis of this compound typically involves the reaction of 2-(4-methoxyphenoxy)ethanol with ammonium chloride. This reaction is performed under specific conditions, often using solvents such as ethanol or methanol, and requires heating to facilitate product formation.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate their activity, leading to various biochemical responses. The exact molecular targets may vary depending on the context of use, but the compound has been noted for its role in enzyme interactions, particularly in biochemical assays .

Enzyme Interaction

Research indicates that this compound can influence enzyme activity significantly. For instance, it has been used in studies examining enzyme kinetics and inhibition mechanisms. The compound's structure allows it to act as a competitive inhibitor for certain enzymatic reactions, which can be crucial for understanding metabolic pathways and drug interactions .

Antimicrobial Properties

There is emerging evidence suggesting that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound may selectively target certain cancer cell lines while sparing normal cells. For example, studies have reported low cytotoxic effects on non-cancerous cells at concentrations where significant effects are observed on cancerous cells .

Study 1: Enzyme Inhibition

In a study focusing on purine nucleoside phosphorylase (PNP), derivatives of this compound were synthesized and evaluated for their inhibitory effects. The results indicated that some derivatives exhibited IC50 values in the low nanomolar range against human PNP, demonstrating potent selectivity towards pathogenic enzymes over human counterparts .

CompoundIC50 (nM)Selectivity
Compound A19High
Compound B4Very High

Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of this compound against Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

Properties

IUPAC Name

2-(4-methoxyphenoxy)ethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-8-2-4-9(5-3-8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFXTJDWVNEVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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